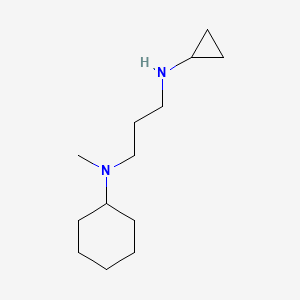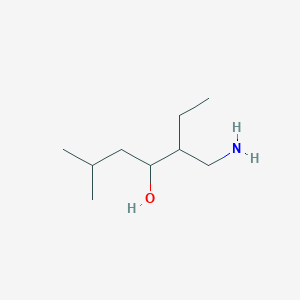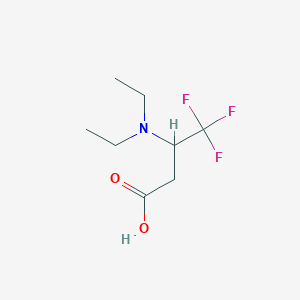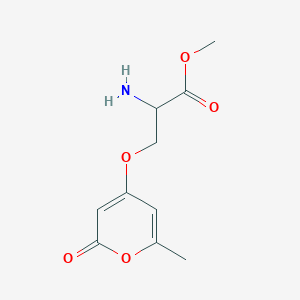
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide typically involves the construction of the imidazole ring followed by the introduction of the methylamino and pentanamide groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The methylamino and pentanamide groups can further modulate the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(1h-imidazol-1-yl)-2-(methylamino)pentanamide: Lacks the additional methyl group on the imidazole ring.
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(amino)pentanamide: Lacks the methyl group on the amino group.
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide: Has a shorter carbon chain.
Uniqueness
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole ring and the methylamino group provides a versatile scaffold for further functionalization and optimization in various applications.
Eigenschaften
Molekularformel |
C11H20N4O |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-methyl-2-(methylamino)-5-(2-methylimidazol-1-yl)pentanamide |
InChI |
InChI=1S/C11H20N4O/c1-9-14-6-8-15(9)7-4-5-11(2,13-3)10(12)16/h6,8,13H,4-5,7H2,1-3H3,(H2,12,16) |
InChI-Schlüssel |
JLQVMKBZGWINNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CCCC(C)(C(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)




![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
